molecular formula C6H13N3O B12873811 (S)-1-Methylpyrrolidine-2-carbohydrazide

(S)-1-Methylpyrrolidine-2-carbohydrazide

Cat. No.: B12873811
M. Wt: 143.19 g/mol
InChI Key: QHWWDKWUDJTJMG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methylpyrrolidine-2-carbohydrazide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center makes it an important molecule for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methylpyrrolidine-2-carbohydrazide typically involves the reaction of (S)-1-Methylpyrrolidine-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(S)-1-Methylpyrrolidine-2-carboxylic acid+HydrazineThis compound\text{(S)-1-Methylpyrrolidine-2-carboxylic acid} + \text{Hydrazine} \rightarrow \text{this compound} (S)-1-Methylpyrrolidine-2-carboxylic acid+Hydrazine→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methylpyrrolidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-1-Methylpyrrolidine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (S)-1-Methylpyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methylpyrrolidine-2-carbohydrazide: The enantiomer of the compound, which may have different biological activity due to its stereochemistry.

    1-Methylpyrrolidine-2-carboxylic acid: The precursor in the synthesis of (S)-1-Methylpyrrolidine-2-carbohydrazide.

    Pyrrolidine derivatives: Other compounds with the pyrrolidine ring structure that may have similar chemical properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of the hydrazide functional group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

(2S)-1-methylpyrrolidine-2-carbohydrazide

InChI

InChI=1S/C6H13N3O/c1-9-4-2-3-5(9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10)/t5-/m0/s1

InChI Key

QHWWDKWUDJTJMG-YFKPBYRVSA-N

Isomeric SMILES

CN1CCC[C@H]1C(=O)NN

Canonical SMILES

CN1CCCC1C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.